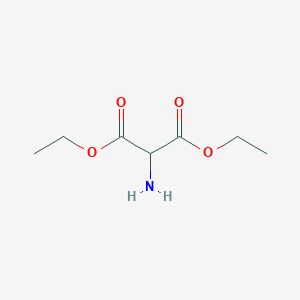

Diethyl aminomalonate

Description

Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.

Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

diethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethyl malonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021863 | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (93 °C) (open cup), 85 °C c.c. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

105-53-3 | |

| Record name | Diethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diethyl Aminomalonate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of diethyl aminomalonate hydrochloride (CAS RN: 13433-00-6). A versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds, a thorough understanding of its physical characteristics is essential for its effective application.[1][2][3][4] This document outlines its key physical and spectral properties, supported by detailed experimental methodologies for their determination.

Core Physical and Chemical Properties

This compound hydrochloride is a white to slightly yellow crystalline powder.[4] It is recognized for its utility as a building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[4]

| Property | Value | References |

| Molecular Formula | C₇H₁₄ClNO₄ | [1][2][5] |

| Molecular Weight | 211.64 g/mol | [1][2][5] |

| Melting Point | 162 - 170 °C (decomposes) | [1][6][7][8] |

| Appearance | White to off-white or slightly yellow crystalline powder | [4][9][10] |

| Solubility | Soluble in water, Chloroform, and DMSO. | [9][11] |

| Hygroscopicity | Hygroscopic | [3][12] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound hydrochloride.

| Spectroscopy | Description |

| ¹H NMR | Spectra available, typically run in CDCl₃. |

| ¹³C NMR | Spectra available. |

| Infrared (IR) | Spectra available, often obtained as a KBr disc or Nujol mull.[1] |

| Mass Spectrometry | Mass spectra are available for this compound.[13] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry crystalline sample is packed into a capillary tube to a height of 1-2 mm.[7]

-

Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or similar device) is used.[9][12]

-

Measurement:

-

An initial rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, the sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[12]

-

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[7][12] A sharp melting range (typically 1-2 °C) is indicative of a pure compound.[7]

Solubility Determination

Understanding the solubility of this compound hydrochloride is crucial for its use in reactions and purification processes.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, diethyl ether) are used.

-

Procedure:

-

A small, measured amount of the solid (e.g., 10-20 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.5 mL) is added.[14]

-

The mixture is agitated vigorously.

-

-

Observation: The mixture is observed to determine if the solid dissolves completely, partially, or not at all. A substance is generally considered soluble if a homogeneous solution is formed.[15]

-

pH Testing (for aqueous solutions): If the compound dissolves in water, the pH of the resulting solution can be tested with pH paper to determine if it is acidic, basic, or neutral.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound hydrochloride.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is set up by locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

For ¹H NMR, standard acquisition parameters are used.

-

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

-

Sample Preparation:

-

A small amount of the solid sample (1-2 mg) is finely ground with an agate mortar and pestle.

-

The ground sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

-

Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Synthesis Workflow

This compound hydrochloride is typically synthesized via the reduction of diethyl isonitrosomalonate, followed by treatment with hydrogen chloride.[1] The following diagram illustrates a typical laboratory-scale synthesis workflow.

Caption: Synthesis workflow for this compound hydrochloride.

This guide provides a foundational understanding of the physical properties of this compound hydrochloride, essential for its application in research and development. The provided protocols offer standardized methods for the verification of these properties.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. This compound hydrochloride | 13433-00-6 [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to Diethyl Aminomalonate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl Aminomalonate Hydrochloride (CAS No. 13433-00-6), a pivotal intermediate in organic and medicinal chemistry. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and derivatization, and discusses its significant applications in drug discovery and development.

Core Chemical Identity and Properties

This compound hydrochloride is the hydrochloride salt of the diethyl ester of aminomalonic acid. It serves as a versatile building block, providing a key structural motif for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds and amino acid derivatives.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 13433-00-6 | [3][4][5] |

| EC Number | 236-556-8 | [4][6] |

| MDL Number | MFCD00012510 | [3][4] |

| Beilstein No. | 3568037 | [3][4] |

| PubChem CID | 3084143 | [7] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₄ · HCl | [4][5] |

| Molecular Weight | 211.64 g/mol | [3][7] |

| Appearance | White to slightly yellow crystalline powder | [1][5] |

| Melting Point | 165-170 °C (decomposes) | [8][9] |

| Solubility | Soluble in water and chloroform | [2][8] |

| Sensitivity | Hygroscopic | [3][8] |

| Storage | Store in a cool (2-8°C), dry place under an inert atmosphere | [2][10] |

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride is well-documented, most commonly proceeding through the reduction of an oximino- or isonitroso-precursor, followed by salt formation.

2.1. Synthesis from Diethyl Malonate

A common and efficient route starts from diethyl malonate, which is first converted to diethyl isonitrosomalonate, followed by catalytic hydrogenation and subsequent treatment with hydrogen chloride.[11][12]

Experimental Protocol: Synthesis via Catalytic Hydrogenation [8][11]

-

Step 1: Preparation of Diethyl Isonitrosomalonate.

-

Dissolve diethyl malonate (e.g., 80 g) and glacial acetic acid (e.g., 90 g) in ethyl acetate (B1210297) (e.g., 400 mL) in a suitable reaction vessel.[12]

-

Cool the mixture to 0-5 °C with stirring.[12]

-

Slowly add a solution of sodium nitrite (B80452) (e.g., 69 g) in water (e.g., 81 g) dropwise, maintaining the temperature between 0-10 °C over approximately 2 hours.[12]

-

After the addition is complete, allow the reaction to stir at 15-25 °C for 20 hours.[12]

-

Perform a liquid-liquid extraction to isolate the diethyl isonitrosomalonate product in the organic phase. Evaporate the solvent under reduced pressure to yield the intermediate. Note: Diethyl isonitrosomalonate may decompose with explosive violence on heating, so purification by distillation is not recommended.[11]

-

-

Step 2: Catalytic Hydrogenation.

-

In a pressure reactor, combine the crude diethyl isonitrosomalonate (e.g., 0.1 mole) with absolute ethanol (B145695) (e.g., 100 mL) and a catalyst such as 10% palladium on charcoal (e.g., 3 g).[11]

-

Flush the system with hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi and shake until hydrogen uptake ceases (typically 15-20 minutes).[11]

-

Once the reaction is complete, vent the reactor and filter off the catalyst. Wash the catalyst with absolute ethanol.[11]

-

-

Step 3: Formation of the Hydrochloride Salt.

-

Combine the filtrate and washings and concentrate under reduced pressure at a temperature below 50 °C to yield crude this compound.[11]

-

Dilute the crude product with dry diethyl ether (e.g., 80 mL) and cool the solution in an ice bath.[11]

-

Pass dry hydrogen chloride gas over the surface of the stirred solution. A fine white precipitate of this compound hydrochloride will form.[11]

-

Collect the crystalline product by suction filtration, wash with cold diethyl ether, and dry to yield the final product.[11]

-

Applications in Drug Development and Organic Synthesis

This compound hydrochloride is a cornerstone intermediate for synthesizing a multitude of pharmaceutical agents and complex organic molecules. Its bifunctional nature, possessing both an amino group and two ester moieties, allows for diverse chemical transformations.[1][13]

-

Pharmaceutical Intermediate: It is a critical building block for pyrimidine (B1678525) heterocyclic compounds, which are core structures in many drugs.[14][15][16]

-

Favipiravir: Used as an intermediate in the synthesis of this broad-spectrum antiviral drug.[10][12]

-

Rebamipide: Employed in the manufacturing process of this gastroprotective agent.[10]

-

Anticancer Agents: Serves as a precursor for synthesizing potential anticancer agents, such as those that act as motor protein spindle inhibitors.[9][15]

-

-

General Organic Synthesis: The reactive α-amino group and ester functionalities make it ideal for reactions like N-acylation, alkylation, and cycloadditions to form pyrrolidines and other heterocyclic systems.[1][8][11]

-

Biochemical Research: Utilized in biochemical assays to investigate enzyme activities and metabolic pathways.[13]

3.1. Derivatization Example: N-Boc Protection

A frequent subsequent step in synthesis is the protection of the primary amine, commonly with a tert-butyloxycarbonyl (Boc) group. This prepares the molecule for further modifications at other positions.

Experimental Protocol: Synthesis of Diethyl 2-(tert-butoxycarbonyl)aminomalonate [3]

-

Dissolve this compound hydrochloride (e.g., 5 g, 23 mmol) in a mixture of tetrahydrofuran (B95107) and water (1:1, 60 mL).

-

Cool the solution to 0 °C and add triethylamine (B128534) (e.g., 3 mL), followed by di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) (e.g., 5.3 g, 24 mmol).

-

Stir the reaction mixture at room temperature for 48 hours and then at 55 °C for 2 hours.

-

Concentrate the mixture to dryness.

-

Take up the residue in ethyl acetate (150 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with saturated ammonium (B1175870) chloride solution (50 mL), dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product as a colorless oil.

Safety and Handling

This compound hydrochloride is irritating to the eyes, respiratory system, and skin.[5] Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (e.g., safety glasses, N95 dust mask).[4]

-

Handling: As the compound is hygroscopic, handle it in a dry environment, preferably under an inert atmosphere, to prevent degradation.[2]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water.[5]

This guide consolidates key technical data and protocols to support researchers and developers in leveraging this compound Hydrochloride for their scientific and commercial objectives. Its established synthetic routes and versatile reactivity ensure its continued importance in the fields of chemistry and pharmacology.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound 98 13433-00-6 [sigmaaldrich.com]

- 5. This compound hydrochloride | CAS 13433-00-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. ECHA CHEM [chem.echa.europa.eu]

- 7. Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1) | C7H14ClNO4 | CID 3084143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | 13433-00-6 [chemicalbook.com]

- 9. China this compound hydrochloride CAS 13433-00-6 factory and manufacturers | Unilong [unilongmaterial.com]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. This compound hydrochloride CAS 13433-00-6 - Chemical Supplier Unilong [unilongindustry.com]

- 16. nbinno.com [nbinno.com]

Diethyl Aminomalonate Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for diethyl aminomalonate hydrochloride. While specific quantitative kinetic data for the degradation of this compound is not widely published, this document synthesizes available information from safety data sheets, chemical supplier technical documents, and established principles of pharmaceutical stability testing. Best practices for handling, storage, and the design of stability-indicating studies are presented to ensure the integrity of this compound hydrochloride in research and development settings.

Introduction

This compound hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The inherent stability of this compound is critical for its successful use in multi-step syntheses and for ensuring the purity of final products. This guide outlines the known stability profile of this compound hydrochloride, provides detailed storage recommendations, and presents a model experimental protocol for conducting a comprehensive stability assessment.

Chemical Stability Profile

This compound is most commonly supplied and utilized as its hydrochloride salt. The free base, this compound, is known to be significantly less stable than its corresponding salt.[1] The increased stability of the hydrochloride salt is attributed to the protonation of the primary amine. This effectively ties up the lone pair of electrons on the nitrogen atom, thereby reducing its susceptibility to oxidative degradation.

Under standard ambient conditions (room temperature), this compound hydrochloride is a chemically stable compound.[1] However, its stability can be compromised by exposure to certain environmental factors.

Factors Affecting Stability

-

Hygroscopicity: The compound is hygroscopic and will readily absorb moisture from the atmosphere. The presence of water can potentially lead to hydrolysis of the ester groups, particularly under elevated temperatures or non-neutral pH conditions.

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can lead to degradation of the molecule.[2]

-

Thermal Decomposition: While stable at recommended storage temperatures, thermal decomposition can occur at elevated temperatures, with a melting point noted at approximately 165-170 °C with decomposition.[3][4] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound hydrochloride, the following storage and handling conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | To minimize the potential for thermal degradation and slow down any potential hydrolytic or oxidative reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | To protect the hygroscopic compound from moisture and to prevent potential oxidation. |

| Container | Tightly closed, light-resistant containers | To prevent exposure to moisture and light. |

| Handling | Handle in a dry, well-ventilated area. | To minimize exposure to atmospheric moisture and to ensure user safety. |

A decision-making workflow for the appropriate storage of this compound hydrochloride is presented in the diagram below.

Caption: Decision workflow for storage and handling of this compound HCl.

Proposed Experimental Protocol for a Stability-Indicating Study

While specific published stability studies are scarce, a robust stability-indicating study can be designed based on established regulatory guidelines. The goal of such a study is to develop an analytical method that can separate the intact drug from its degradation products, allowing for an accurate assessment of stability.

Development of a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach for developing a stability-indicating assay.

| HPLC Parameter | Suggested Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to validate the separating power of the analytical method.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 10 mg of this compound HCl in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve 10 mg of this compound HCl in 10 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis. |

| Oxidative Degradation | Dissolve 10 mg of this compound HCl in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound at 105°C for 48 hours. Dissolve in diluent for analysis. |

| Photolytic Degradation | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

The workflow for conducting a forced degradation study is illustrated below.

Caption: Workflow for a forced degradation study of this compound HCl.

Conclusion

While this compound hydrochloride is considered stable under recommended storage conditions, its hygroscopic nature and potential for degradation under stress conditions necessitate careful handling and storage. The stability of the hydrochloride salt is markedly superior to that of the free base. For critical applications, it is highly recommended that researchers perform their own stability assessments using a validated stability-indicating method, such as the model protocol outlined in this guide. Adherence to the storage and handling guidelines presented herein will help to ensure the chemical integrity of this compound hydrochloride for its intended use in research and development.

References

Navigating the Solubility Landscape of Diethyl Aminomalonate Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of diethyl aminomalonate hydrochloride in various organic solvents, a critical parameter for its application in pharmaceutical synthesis, and other chemical processes. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound hydrochloride as a key intermediate.

Core Executive Summary

This compound hydrochloride is a white to off-white crystalline powder widely used as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] Its solubility behavior is a determining factor in reaction kinetics, purification strategies, and formulation development. While extensive quantitative solubility data is not widely available in published literature, this guide consolidates existing qualitative and semi-quantitative information and provides standardized methodologies for its experimental determination.

Solubility Profile of this compound Hydrochloride

The solubility of this compound hydrochloride is dictated by its salt form, which generally favors polar solvents. The available data indicates good solubility in water, as well as in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and chloroform.[2] In contrast, its solubility is limited in less polar solvents such as acetone (B3395972) and diethyl ether, a property that is often exploited for its precipitation and purification.[3][4]

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound hydrochloride in various organic solvents. It is important to note the general absence of precise solubility values (e.g., in g/100 mL) at various temperatures in the public domain, underscoring the need for experimental determination for specific applications.

| Solvent | Formula | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | A 10mM solution is commercially available.[5] | Commonly used for preparing stock solutions for biological screening. |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble.[2] | A common solvent for reactions involving amine hydrochlorides. |

| Water | H₂O | Polar Protic | Soluble, easily soluble.[2][3] | Often used in work-up procedures. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble. | Used as a reaction solvent from which the product can be precipitated.[3] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Sparingly soluble/Insoluble. | Used as an anti-solvent for crystallization and washing.[3] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Sparingly soluble/Insoluble. | Used as an anti-solvent for precipitation and washing.[4] |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Sparingly soluble/Insoluble. | Used as a wash solvent during synthesis.[6] |

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, direct experimental measurement is necessary. The following are standard laboratory protocols for determining the solubility of a solid compound like this compound hydrochloride in an organic solvent.

Method 1: The Equilibrium Solubility Method (Shake-Flask)

This method determines the saturation solubility of a compound in a solvent at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of this compound hydrochloride to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution. A syringe filter with a membrane compatible with the solvent is recommended.

-

Quantification: Accurately measure a known volume of the saturated solution and remove the solvent (e.g., by evaporation under reduced pressure).

-

Analysis: Determine the mass of the dissolved solid. The solubility can then be expressed in terms of g/L, mg/mL, or mol/L.

Method 2: Polythermal Method (Visual Method)

This method is useful for determining the temperature dependence of solubility.

Protocol:

-

Sample Preparation: Prepare several sealed tubes, each containing a known mass of this compound hydrochloride and a known mass or volume of the solvent.

-

Heating and Dissolution: Slowly heat the tubes in a controlled temperature bath with constant agitation.

-

Observation: Visually observe the temperature at which the last solid particles dissolve completely. This temperature is the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process for each tube to obtain a series of data points (concentration vs. saturation temperature).

-

Solubility Curve: Plot the concentration as a function of temperature to generate a solubility curve.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in process development. The following diagram illustrates a typical workflow for solvent screening based on solubility requirements.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrochloride CAS#: 13433-00-6 [m.chemicalbook.com]

- 3. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound hydrochloride | 13433-00-6 [chemicalbook.com]

An In-depth Technical Guide to the Preparation of Diethyl Aminomalonate Free Base

This guide provides a comprehensive overview of the synthesis of diethyl aminomalonate free base, a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2][3] The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a valuable building block in organic synthesis. Due to its inherent instability, it is commonly prepared and stored as its more stable hydrochloride salt.[4] The free base is typically generated from the hydrochloride salt immediately before its use in a subsequent reaction. This document outlines the primary synthesis route starting from diethyl malonate to yield the hydrochloride salt, followed by the detailed procedure for the liberation of the free base.

Part I: Synthesis of this compound Hydrochloride

The most common and well-documented synthesis of this compound proceeds via the nitrosation of diethyl malonate to form diethyl isonitrosomalonate, which is then reduced to the desired amine and trapped as the hydrochloride salt.[4][5]

Experimental Protocol: Two-Step Synthesis from Diethyl Malonate

Step 1: Preparation of Diethyl Isonitrosomalonate

This procedure is adapted from established literature, such as Organic Syntheses.[4]

-

In a suitable reaction vessel, a solution of diethyl malonate (e.g., 80 g) is prepared in an organic solvent like ethyl acetate (B1210297) (400 ml) along with glacial acetic acid (90 g).[6]

-

The mixture is stirred for approximately 30 minutes and then cooled to a temperature between 0-10°C.[6]

-

A solution of sodium nitrite (B80452) (e.g., 69 g in 81 g of water) is added dropwise over a period of about 2 hours, ensuring the temperature is maintained within the 0-10°C range.[6]

-

After the addition is complete, the reaction is stirred and maintained at a temperature of 15-25°C for 20 hours.[6]

-

The layers are then allowed to separate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water.[6]

-

The organic solvent is removed under reduced pressure to yield crude diethyl isonitrosomalonate.[4][6] It is important to note that this intermediate can be explosive upon heating and should not be purified by distillation.[4][7][8]

Step 2: Catalytic Hydrogenation to this compound Hydrochloride

-

The crude diethyl isonitrosomalonate (e.g., 60 g) is dissolved in absolute ethanol (B145695) (240 g) in a hydrogenation apparatus.[6]

-

A catalyst, such as 10% palladium on charcoal (e.g., 3 g) or a nickel-based catalyst, is added to the mixture.[4][6]

-

The system is flushed with nitrogen and then pressurized with hydrogen to 1.0-2.0 MPa.[6] The reaction is typically conducted at a temperature of 40-50°C with vigorous stirring for several hours until hydrogen uptake ceases.[4][6]

-

Upon completion, the reaction mixture is cooled, depressurized, and the catalyst is removed by filtration.[4][6] The resulting filtrate contains the crude this compound free base.[4]

-

The filtrate is cooled in an ice bath, and a solution of hydrogen chloride in a suitable solvent (e.g., dry ether or ethanol) is added dropwise with stirring.[4][6]

-

The precipitated white solid, this compound hydrochloride, is collected by filtration, washed with a cold solvent like acetone (B3395972) or dry ether, and dried.[4][6]

Quantitative Data for Hydrochloride Synthesis

| Starting Material | Intermediate | Final Product | Overall Yield | Purity | Melting Point (°C) | Reference |

| Diethyl Malonate | Diethyl Isonitrosomalonate | This compound HCl | 78-82% | High | 162-163 | [4] |

| Diethyl Malonate | Diethyl Isonitrosomalonate | This compound HCl | 88-91% | 99.5-99.7% | Not Specified | [6] |

| Diethyl Nitromethylmalonate | - | This compound HCl | 85.1% | 100% (by Cl content) | 165 | [9] |

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound hydrochloride.

Part II: Preparation of this compound Free Base

The free base is liberated from its hydrochloride salt by treatment with a mild or strong base. This process neutralizes the hydrochloride, yielding the free amine which can then be extracted into an organic solvent.[3][10]

Experimental Protocol: Free-Basing of this compound Hydrochloride

-

Dissolution: this compound hydrochloride (e.g., 10.0 g, 47.3 mmol) is added to a biphasic mixture of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether, 100 mL) and a saturated aqueous solution of a base.[3] Common bases include sodium bicarbonate or sodium hydroxide.[3][10][11]

-

Neutralization: The mixture is stirred vigorously at room temperature for several hours to ensure complete neutralization.[3] The progress can be monitored by checking the pH of the aqueous layer.

-

Extraction: Once the reaction is complete, the layers are separated. The aqueous layer is extracted multiple times with the organic solvent (e.g., 2 x 50 mL) to maximize recovery of the free base.[3]

-

Washing and Drying: The combined organic extracts are washed with brine to remove residual water-soluble impurities. The organic layer is then dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[3][4]

-

Isolation: The drying agent is removed by filtration. The solvent is then carefully removed from the filtrate under reduced pressure at a low temperature (below 30-50°C) to avoid decomposition of the product.[4] The resulting residue is the this compound free base.

Physical Properties of the Free Base

| Property | Value | Reference |

| Boiling Point | 116–118°C / 12 mm Hg | [4] |

| Boiling Point | 122–123°C / 16 mm Hg | [4] |

| Refractive Index (nD16) | 1.4353 | [4] |

| Density (d1616) | 1.100 | [4] |

Experimental Workflow for Free Base Preparation

Caption: Workflow for the preparation of this compound free base.

Handling and Storage

This compound free base is less stable than its hydrochloride salt.[4] It should be used promptly after preparation. If storage is necessary, it should be kept in a sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C) to minimize degradation.[3]

References

- 1. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. quora.com [quora.com]

- 9. US5847197A - Process for the preparation of aminomalonic acid ester salts - Google Patents [patents.google.com]

- 10. Free base - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

Diethyl Isonitrosomalonate as a Precursor for Diethyl Aminomalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl aminomalonate from diethyl isonitrosomalonate, a critical transformation in the production of various pharmaceutical intermediates. This compound serves as a versatile building block, particularly in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in numerous drug candidates, including those with applications in oncology and virology.[1] This document details the prevalent synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental protocols.

Introduction

The reduction of diethyl isonitrosomalonate to this compound is a key step in synthetic organic chemistry, providing access to a valuable difunctionalized building block. The isonitroso compound is typically prepared from diethyl malonate through nitrosation.[2][3][4] The subsequent reduction of the oxime functionality to a primary amine can be achieved through various methods, most notably catalytic hydrogenation.[5][6][7][8] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

Synthetic Methodologies and Quantitative Data

The primary method for the synthesis of this compound from diethyl isonitrosomalonate is catalytic hydrogenation. Several catalysts have been effectively employed for this transformation, with palladium on charcoal being one of the most common. Other notable catalytic systems include Raney nickel and aluminum-nickel-iron alloys. Chemical reduction methods using agents like aluminum amalgam or hydrogen sulfide (B99878) have also been reported.[5]

The following tables summarize quantitative data from various reported procedures, offering a comparative overview of different catalytic systems and their efficiencies.

Table 1: Catalytic Hydrogenation of Diethyl Isonitrosomalonate

| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Reaction Time | Yield of this compound Hydrochloride | Reference |

| 10% Palladium on Charcoal | Absolute Ethanol | 50-60 | Room Temperature | ~15 minutes | 78-82% | [5] |

| AlNiFe Alloy | Absolute Ethanol | 1.0-2.0 MPa (145-290 psi) | 40-50 | 6 hours | 88-91% | [2] |

| 5% Palladium on Charcoal | Ethyl Acetate | 20 bar (290 psi) | 30-35 | 80 minutes | 85.1% | [9] |

| Raney Nickel | - | - | - | - | Yields reported for the subsequent acetamidomalonate | [3] |

Note: this compound is often unstable and is typically converted directly to its hydrochloride salt for better stability and handling.[5]

Reaction Pathway

The conversion of diethyl isonitrosomalonate to this compound proceeds via the reduction of the oxime functional group to a primary amine. This is most commonly achieved through catalytic hydrogenation.

References

- 1. nbinno.com [nbinno.com]

- 2. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound hydrochloride | 13433-00-6 [chemicalbook.com]

An In-depth Technical Guide to the Formation of Diethyl Aminomalonate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the predominant synthetic pathway for diethyl aminomalonate, a critical intermediate in the synthesis of amino acids and various pharmaceutical compounds. The mechanism, experimental protocols, and quantitative data are detailed herein to support research and development efforts.

Core Mechanism of Formation

The most prevalent and well-documented industrial and laboratory-scale synthesis of this compound begins with diethyl malonate. The process is a two-step transformation involving nitrosation followed by reduction. Due to the relative instability of the free amine, the final product is typically isolated as its hydrochloride salt for enhanced stability and handling.[1][2]

Step 1: Nitrosation of Diethyl Malonate

The initial step involves the nitrosation of the α-carbon of diethyl malonate to form diethyl isonitrosomalonate (an oxime). This reaction is typically achieved by treating diethyl malonate with sodium nitrite (B80452) in the presence of a weak acid, such as acetic acid.[3][4] The acid protonates the nitrite ion to form nitrous acid (HNO₂) in situ, which is the active nitrosating agent. The methylene (B1212753) group in diethyl malonate is acidic due to the electron-withdrawing effect of the two adjacent ester groups, allowing for the formation of an enolate intermediate which then attacks the nitrosonium ion (NO⁺).

Step 2: Reduction of Diethyl Isonitrosomalonate

The isonitroso (or oximino) group of the intermediate is subsequently reduced to a primary amine. Catalytic hydrogenation is the most common method for this transformation.[4] Various catalyst systems can be employed, including palladium on charcoal (Pd/C) or nickel-based catalysts.[1][3] The reaction is carried out under a hydrogen atmosphere, leading to the formation of this compound.

Step 3: Formation of this compound Hydrochloride

This compound in its free base form is not particularly stable.[1] Therefore, it is almost always converted directly to its hydrochloride salt. This is accomplished by treating the crude this compound solution with dry hydrogen chloride gas or an ethanolic solution of hydrogen chloride.[1][3] The stable, crystalline this compound hydrochloride precipitates from the solution and can be easily isolated.

Visualization of the Synthetic Pathway

The following diagram illustrates the sequential conversion of diethyl malonate to this compound hydrochloride.

Caption: Synthetic pathway from diethyl malonate to this compound HCl.

Quantitative Data Summary

The overall yield and efficiency of the synthesis depend on the specific conditions and catalysts used in each step. The following table summarizes quantitative data reported in various protocols.

| Parameter | Step 1: Nitrosation | Step 2 & 3: Reduction & Salification | Overall Yield | Reference |

| Starting Material | Diethyl Malonate | Diethyl Isonitrosomalonate | - | [1][3] |

| Yield | 98.4% | 78-91% | 78-91% | [1][3][5] |

| Purity | - | 99.5-99.7% | - | [3][5] |

| Catalyst (for Step 2) | - | 10% Pd/C or AlNiFe catalyst | - | [1][3] |

| Hydrogen Pressure | - | 50-60 psi (Pd/C) or 1.0-2.0 MPa (AlNiFe) | - | [1][3] |

| Reaction Temperature | 0-10°C, then 15-25°C | < 50°C (Pd/C) or 40-50°C (AlNiFe) | - | [1][3] |

| Reaction Time | ~22 hours | ~15 minutes (Pd/C) or 6 hours (AlNiFe) | - | [1][3] |

Detailed Experimental Protocols

The following protocols are adapted from established and validated synthetic procedures.[1][3]

Protocol 1: Synthesis of Diethyl Isonitrosomalonate (Intermediate)

This protocol is based on a procedure described in a patent for the preparation of this compound hydrochloride.[3]

Materials:

-

Diethyl malonate (80 g)

-

Ethyl acetate (B1210297) (400 mL)

-

Glacial acetic acid (90 g)

-

Sodium nitrite (69 g)

-

Deionized water (81 g)

Procedure:

-

In a 1000 mL four-necked flask, combine diethyl malonate (80 g), ethyl acetate (400 mL), and glacial acetic acid (90 g). Stir the mixture for 30 minutes.

-

Cool the mixture to 5°C in an ice bath.

-

Prepare a sodium nitrite solution by dissolving 69 g of sodium nitrite in 81 g of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, ensuring the temperature is maintained between 0-10°C.

-

After the addition is complete, continue stirring and allow the reaction to proceed at 15-25°C for 20 hours.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extract the lower aqueous layer once with 200 mL of ethyl acetate.

-

Combine the organic layers and wash with 200 mL of water.

-

Separate the organic layer and remove the solvent (ethyl acetate) via evaporation under reduced pressure to yield crude diethyl isonitrosomalonate. The reported yield for this step is approximately 93 g (98.4%).[3]

Protocol 2: Reduction and Salification to this compound Hydrochloride

This protocol is adapted from the well-established procedure in Organic Syntheses.[1]

Materials:

-

Crude diethyl isonitrosomalonate (0.1 mole aliquot, approx. 19.1 g)

-

Absolute ethanol (B145695) (100 mL)

-

10% Palladium on charcoal (Pd/C) catalyst (3 g)

-

Dry ether

-

Dry hydrogen chloride (gas)

Procedure:

-

Place the diethyl isonitrosomalonate (0.1 mole) into a 500-mL reduction bottle suitable for a Parr Hydrogenator.

-

Add absolute ethanol (100 mL) and the 10% Pd/C catalyst (3 g).

-

Place the bottle in the hydrogenator and flush the system with hydrogen gas three to four times.

-

Pressurize the system to 50–60 psi with hydrogen and begin shaking.

-

Continue the reaction until there is no further drop in pressure, which typically takes about 15 minutes.

-

Remove the catalyst by filtration, washing the catalyst with a small amount of absolute ethanol.

-

Concentrate the clear filtrate under reduced pressure, keeping the temperature below 50°C. This yields crude this compound.

-

Dilute the crude product with 80 mL of dry ether and filter to remove any minor solid impurities.

-

Cool the filtrate in an ice bath and pass dry hydrogen chloride gas just over the surface of the mechanically stirred solution.

-

A fine white precipitate of this compound hydrochloride will form. Collect the crystals by suction filtration.

-

Wash the collected crystals three times with a total of 60 mL of dry ether.

-

The process can be repeated on the filtrate to yield additional product. The total reported yield is 16.5–17.4 g, which corresponds to a 78–82% yield based on the initial diethyl malonate.[1] The melting point of the product is 162–163°C.[1]

References

Technical Guide: Safe Handling of Diethyl Aminomalonate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety precautions and handling procedures for diethyl aminomalonate hydrochloride. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure-related incidents.

Hazard Identification and Classification

This compound hydrochloride is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is important for all personnel handling this compound to be fully aware of these potential hazards.

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound hydrochloride is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H13NO4 · HCl | [1][2] |

| Molecular Weight | 211.65 g/mol | [2] |

| Appearance | Off-white solid, crystals, or powder | [2] |

| Melting Point | 166 °C / 330.8 °F | [2] |

| Solubility | Soluble in water | [3] |

| Flash Point | Not applicable |

Exposure Controls and Personal Protection

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[1][4][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound hydrochloride:

| PPE Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | [3][4][5][6] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use. | [2][5] |

| Skin and Body Protection | Protective clothing, such as a lab coat, to prevent skin contact. | [1][2] |

| Respiratory Protection | If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. | [1][6] |

Safe Handling and Storage

Handling

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][4][5][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

Emergency Procedures

First Aid Measures

In the event of exposure, immediate first aid is critical. The following table outlines the recommended procedures.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1][3][4][5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs. | [1][3][4][5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1][3][4][5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give a glass of water to drink. Seek medical attention. | [1][4][5][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4][6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][5][6][7]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safe cleanup and containment.

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the spilled material.[1][5][6]

-

Environmental Precautions: Prevent the product from entering drains.[5][6]

-

Cleanup Methods: For a dry spill, sweep up or vacuum the material and place it into a suitable, closed, and labeled container for disposal.[1] Avoid generating dust.[1][6] For a wet spill, use an inert absorbent material.[8] After cleanup, wash the spill area.[1]

Logical Workflows

Accidental Spill Cleanup Workflow

Caption: Workflow for responding to an accidental spill.

First Aid Response Logic

Caption: Decision pathway for first aid response to exposure.

Toxicological and Ecological Information

-